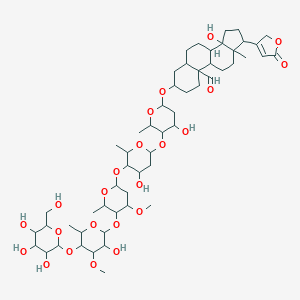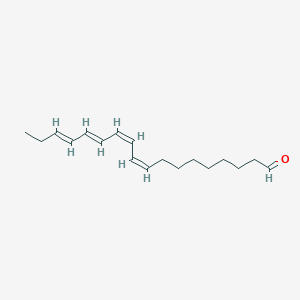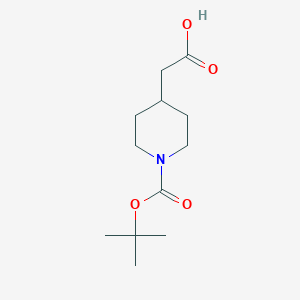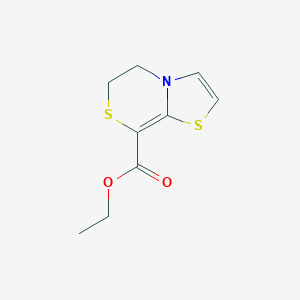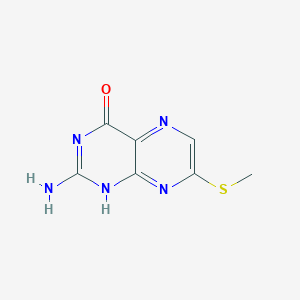
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPTP is a synthetic compound that was first synthesized in the 1970s as a potential treatment for Parkinson's disease. However, it was later discovered that MPTP itself can cause Parkinson's-like symptoms in humans and other animals. Since then, MPTP has been primarily used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
MPTP is metabolized in the brain to MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective toxicity of MPP+ to dopaminergic neurons in the substantia nigra is thought to be due to the high expression of the dopamine transporter in these neurons.
Efectos Bioquímicos Y Fisiológicos
MPTP-induced Parkinsonism in humans and other animals is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP-induced Parkinsonism is a widely used model for studying Parkinson's disease and testing potential treatments for the disease. MPTP is relatively easy to administer and produces a consistent and reproducible model of Parkinsonism in animals. However, MPTP-induced Parkinsonism does not fully replicate the complex pathophysiology of Parkinson's disease, and the model has limitations in terms of its translational relevance to humans.
Direcciones Futuras
There are several areas of future research that could benefit from further study of MPTP. These include:
1. Elucidating the mechanisms of MPTP-induced Parkinsonism and its relevance to human disease.
2. Developing new animal models that better replicate the pathophysiology of Parkinson's disease.
3. Testing potential treatments for Parkinson's disease using MPTP-induced Parkinsonism models.
4. Investigating the non-motor symptoms of MPTP-induced Parkinsonism and their relevance to human disease.
5. Exploring the potential use of MPTP as a research tool for studying other neurological disorders.
In conclusion, MPTP is a synthetic compound that has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP-induced Parkinsonism produces a consistent and reproducible model of Parkinsonism in animals, but has limitations in terms of its translational relevance to humans. Further research is needed to fully elucidate the mechanisms of MPTP-induced Parkinsonism and its potential applications in scientific research.
Métodos De Síntesis
MPTP can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylthio-6-formylpteridine with an appropriate amine, followed by reduction and purification. The purity of the final product is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
MPTP has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP is metabolized in the brain to MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. MPTP-induced Parkinsonism has been used as a model to study the mechanisms of Parkinson's disease and to test potential treatments for the disease.
Propiedades
Número CAS |
113193-94-5 |
|---|---|
Nombre del producto |
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one |
Fórmula molecular |
C7H7N5OS |
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-amino-7-methylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5OS/c1-14-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) |
Clave InChI |
HCVGZCUWCNBGMT-UHFFFAOYSA-N |
SMILES isomérico |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
SMILES |
CSC1=CN=C2C(=O)NC(=NC2=N1)N |
SMILES canónico |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



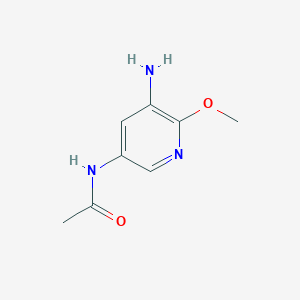
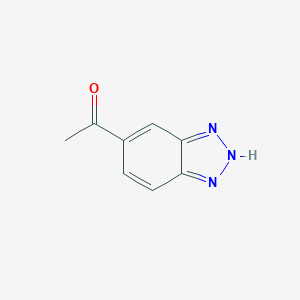
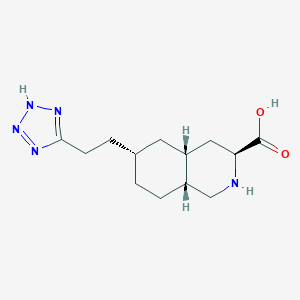
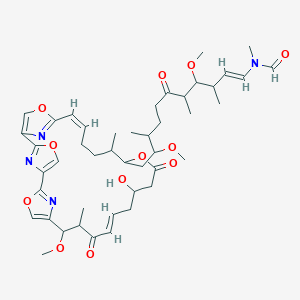

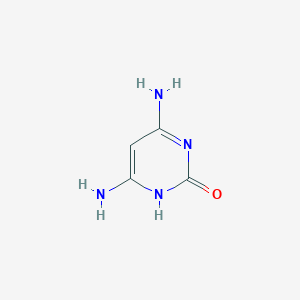
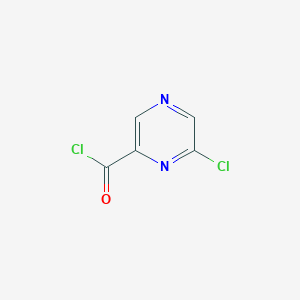
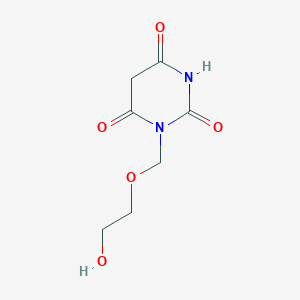
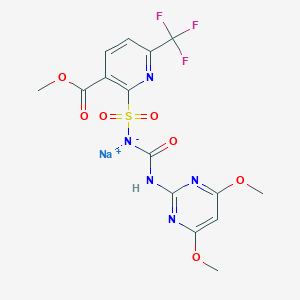
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
